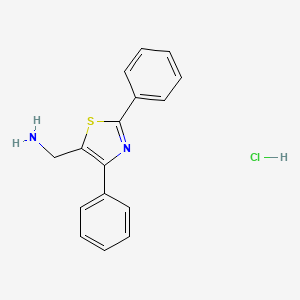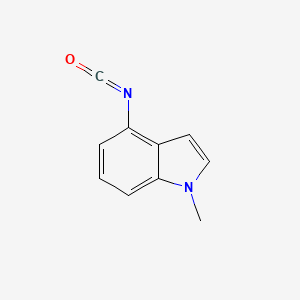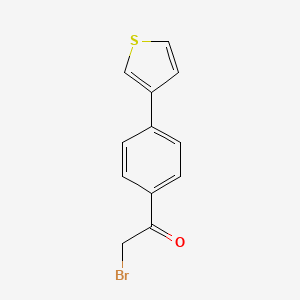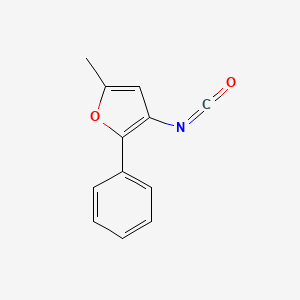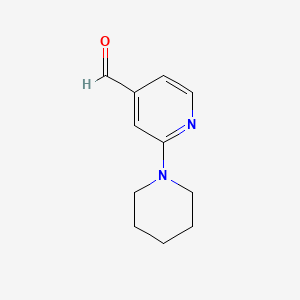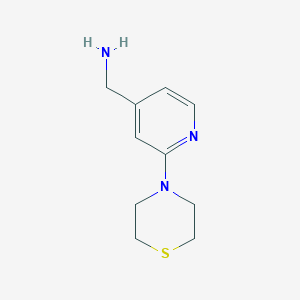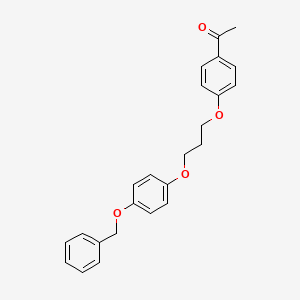
1-(4-(3-(4-(Benciloxi)fenoxi)propoxi)fenil)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone is a useful research compound. Its molecular formula is C24H24O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
C24H24O4C_{24}H_{24}O_{4}C24H24O4
y un peso molecular de 376.46, tiene varias aplicaciones potenciales en varios campos de la investigación científica .Investigación del cáncer
Existe el potencial para que la 1-(4-(3-(4-(Benciloxi)fenoxi)propoxi)fenil)etanona se utilice en la investigación del cáncer. Los derivados de este compuesto se han evaluado por sus actividades anticancerígenas, particularmente como inhibidores de ciertas enzimas o receptores que se sobreexpresan en las células cancerosas .
Safety and Hazards
The compound is associated with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer.
Mode of Action
The compound binds to the hinge region of the ATP binding site of EGFR kinase . This binding inhibits the kinase activity of EGFR, preventing autophosphorylation and downstream signaling. This results in the inhibition of cell proliferation and induction of cell death.
Biochemical Pathways
The inhibition of EGFR kinase by the compound affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . The inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis, contributing to the compound’s potential anticancer effects.
Result of Action
The compound has shown potent in vitro antitumor activities against the human non-small lung tumor cell line A549 . This suggests that the compound’s action on EGFR kinase and its downstream pathways can result in significant molecular and cellular effects, including the inhibition of cell proliferation and induction of apoptosis.
Análisis Bioquímico
Biochemical Properties
1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways they regulate . The nature of these interactions is primarily based on the compound’s ability to bind to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Cellular Effects
The effects of 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of the compound can result in toxic or adverse effects, including cell death and tissue damage.
Metabolic Pathways
1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production. Additionally, it can affect the levels of other metabolites, such as amino acids and lipids, by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
The transport and distribution of 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, the compound can accumulate in the cytoplasm, where it affects cellular metabolism and signaling pathways.
Propiedades
IUPAC Name |
1-[4-[3-(4-phenylmethoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-19(25)21-8-10-22(11-9-21)26-16-5-17-27-23-12-14-24(15-13-23)28-18-20-6-3-2-4-7-20/h2-4,6-15H,5,16-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXSLZJTXHEAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594796 |
Source


|
| Record name | 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-11-4 |
Source


|
| Record name | 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


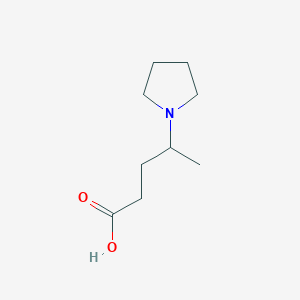
![1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine](/img/structure/B1288058.png)
![7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)
